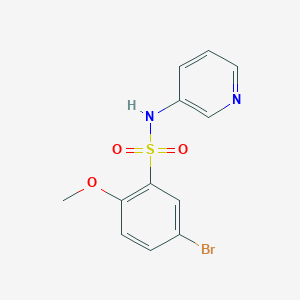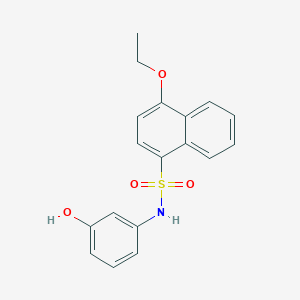
4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide, also known as AH6809, is a selective antagonist of the prostaglandin E2 (PGE2) EP1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain.
Wirkmechanismus
4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide exerts its effects by selectively blocking the PGE2 EP1 receptor, which is known to play a critical role in mediating inflammatory responses and cancer progression. By inhibiting the activity of this receptor, 4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide can reduce inflammation and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide has been shown to have a variety of biochemical and physiological effects, including reducing the production of inflammatory cytokines, inhibiting angiogenesis, and inducing apoptosis in cancer cells. It has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide has several advantages for use in laboratory experiments, including its high selectivity for the PGE2 EP1 receptor, its well-established synthesis method, and its ability to inhibit the growth of cancer cells and reduce inflammation. However, it also has some limitations, including its relatively low potency compared to other PGE2 receptor antagonists and its potential off-target effects.
Zukünftige Richtungen
There are several potential future directions for research involving 4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide, including:
1. Investigation of its potential therapeutic applications in other diseases, such as cardiovascular disease and Alzheimer's disease.
2. Development of more potent and selective PGE2 receptor antagonists based on 4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide.
3. Investigation of the role of the PGE2 EP1 receptor in cancer metastasis and the potential use of 4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide as a therapeutic agent for preventing cancer metastasis.
4. Investigation of the potential use of 4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide in combination with other drugs for the treatment of cancer and inflammation.
Synthesemethoden
4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide can be synthesized using a multi-step process involving the reaction of 4-chloro-1-naphthalenesulfonamide with 3-hydroxybenzaldehyde and ethyl bromide. The resulting product is then purified through column chromatography to obtain 4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide in high purity.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide has been widely used in scientific research to investigate the role of the PGE2 EP1 receptor in various biological processes. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and alleviate pain.
Eigenschaften
Produktname |
4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide |
|---|---|
Molekularformel |
C18H17NO4S |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
4-ethoxy-N-(3-hydroxyphenyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H17NO4S/c1-2-23-17-10-11-18(16-9-4-3-8-15(16)17)24(21,22)19-13-6-5-7-14(20)12-13/h3-12,19-20H,2H2,1H3 |
InChI-Schlüssel |
AHJLKKQDFIZKMH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC(=CC=C3)O |
Kanonische SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC(=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239429.png)
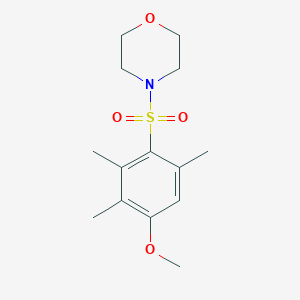

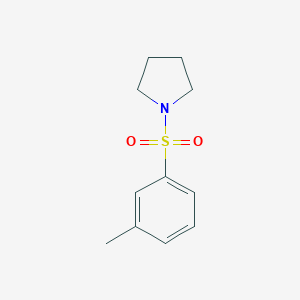
![1-(2-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B239447.png)



![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B239463.png)
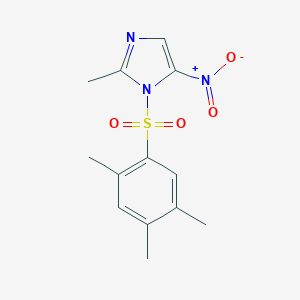
![2,4-Dimethyl-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B239475.png)

